1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole
Description
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is a sulfonated imidazole derivative characterized by a 4-methyl-substituted imidazole core linked to a 4-chloro-2,5-dimethoxybenzenesulfonyl group. The sulfonyl moiety introduces strong electron-withdrawing effects, while the chloro and methoxy substituents on the benzene ring modulate electronic and steric properties.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c1-8-6-15(7-14-8)20(16,17)12-5-10(18-2)9(13)4-11(12)19-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDOIHZSHCLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-methylimidazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted imidazoles with different nucleophiles.
- Oxidized products like aldehydes or carboxylic acids.
- Reduced products like sulfides or thiols.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key compounds for comparison :
- Compound 1 : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
- Compounds 3.75–3.77 : Imidazoles with chloro-, difluorophenyl-, and methyl-substituents ()
- C1 : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole ()
Table 1: Structural and Functional Group Comparison
Key Observations :
- Methoxy groups in the target compound may reduce metabolic degradation compared to nitro or halogen substituents, which are prone to enzymatic modification .
Biological Activity
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is with a molecular weight of approximately 318.78 g/mol. The structure includes an imidazole ring, which is known for its biological significance as a pharmacophore in various drug classes.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN2O4S |
| Molecular Weight | 318.78 g/mol |
| IUPAC Name | 1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-methyl-1H-imidazole |
| SMILES | CC1=C(N=C(N1)S(=O)(=O)C2=C(C(=C(C(=C2)OC)Cl)OC)N=C(N)C) |
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit notable antimicrobial properties. A study evaluating various imidazole compounds found that those with sulfonyl substitutions demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole | 20 |
| Reference Drug (Ciprofloxacin) | 30 |
Anti-inflammatory and Antitumor Effects
Imidazole derivatives have also been studied for their anti-inflammatory and antitumor properties. In vitro assays indicated that the compound can inhibit the proliferation of certain cancer cell lines through the modulation of specific signaling pathways .
The biological activity of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzymes involved in inflammatory pathways.
- Receptor Modulation : The imidazole ring can mimic histidine residues in receptor sites, influencing receptor activity.
Case Study 1: Antibacterial Efficacy
In a study conducted by Jain et al., the synthesized imidazole derivatives were tested for antibacterial efficacy using the cylinder well diffusion method. The results indicated that the compound exhibited significant inhibition against multiple bacterial strains, outperforming several standard antibiotics .
Case Study 2: Antitumor Activity
A separate investigation focused on the antitumor properties of imidazole derivatives reported that the compound inhibited cell growth in human cancer cell lines by inducing apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
